![molecular formula C18H20N4O3 B2884963 N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1706042-51-4](/img/structure/B2884963.png)
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(pyridin-3-yl)oxalamide
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Overview
Description
Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .
Synthesis Analysis
Researchers have synthesized a variety of indole derivatives due to their various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .Molecular Structure Analysis
Indole, also known as benzopyrrole, contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants . Various natural compounds contain indole as a parent nucleus, for example, tryptophan .Physical And Chemical Properties Analysis
Physically, indole derivatives are crystalline and colorless in nature with specific odors .Scientific Research Applications
Synthesis and Chemical Reactions
The compound's relevance in organic synthesis is evident in studies like the work of Lim and RajanBabu (2011), where asymmetric hydrovinylation was used to create 3,3-disubstituted oxindoles and subsequently pyrrolidinoindolines. These hydrovinylation products are critical for synthesizing enantiopure benzomorphans, highlighting the compound's utility in producing complex organic molecules (H. Lim & T. V. RajanBabu, 2011).
Biological Activity
Studies on similar compounds have demonstrated a range of biological activities. For instance, Rooney et al. (1983) investigated 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase, showcasing how modifications to the compound structure can yield potent, competitive inhibitors of specific enzymes (C. Rooney et al., 1983).
Toxicology
While the direct toxicity of N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(pyridin-3-yl)oxalamide is not addressed, related compounds such as pyriproxyfen, a pyridine-based pesticide, have been studied for their ecotoxicological effects. Maharajan et al. (2018) evaluated the adverse effects of pyriproxyfen on zebrafish embryo development, indicating the importance of studying the toxicological profile of such compounds (Kannan Maharajan et al., 2018).
Pharmaceutical Development
Compounds with structural similarities have been investigated for their therapeutic potential. For instance, SB-243213, a selective 5-HT2C receptor inverse agonist, has been explored for its anxiolytic properties, indicating that modifications to pyridine derivatives can result in significant pharmacological activities (M. Wood et al., 2001).
Environmental Impact
The environmental impact of related pyridine derivatives is also noteworthy. Men et al. (2020) used X-ray photoelectron spectroscopy to study picolinium ionic liquids, highlighting the importance of understanding how such compounds interact with the environment, especially when methylation alters their electronic environment (Shuang Men et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-22-8-6-12-9-13(4-5-15(12)22)16(23)11-20-17(24)18(25)21-14-3-2-7-19-10-14/h2-5,7,9-10,16,23H,6,8,11H2,1H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWKZZRGPRXHBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CN=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(pyridin-3-yl)oxalamide |
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